Cas no 2694747-68-5 (methyl 3-(methylamino)bicyclo1.1.1pentane-1-carboxylate)

Methyl 3-(methylamino)bicyclo[1.1.1]pentane-1-carboxylate is a structurally unique bicyclic compound featuring a strained [1.1.1]pentane core, which imparts distinctive reactivity and steric properties. The incorporation of both methyl ester and methylamino functional groups enhances its versatility as a synthetic intermediate in medicinal chemistry and materials science. The rigid bicyclic scaffold offers steric constraints that can be exploited to modulate conformational preferences in target molecules. This compound is particularly valuable for the development of bioisosteres, where the [1.1.1]pentane unit serves as a linear spacer alternative to traditional aromatic or aliphatic linkers. Its synthetic utility is further underscored by the potential for selective functionalization at both the ester and amino groups, enabling diverse derivatization pathways. The compound's stability under standard laboratory conditions facilitates handling and storage.
methyl 3-(methylamino)bicyclo1.1.1pentane-1-carboxylate structure
2694747-68-5 structure
Product Name:methyl 3-(methylamino)bicyclo1.1.1pentane-1-carboxylate
CAS No:2694747-68-5
MF:C8H13NO2
MW:155.194322347641
CID:5614657
PubChem ID:165942603
Update Time:2025-07-02

methyl 3-(methylamino)bicyclo1.1.1pentane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2694747-68-5
    • methyl 3-(methylamino)bicyclo[1.1.1]pentane-1-carboxylate
    • EN300-33051267
    • 3-Methylamino-bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester
    • methyl 3-(methylamino)bicyclo1.1.1pentane-1-carboxylate
    • Inchi: 1S/C8H13NO2/c1-9-8-3-7(4-8,5-8)6(10)11-2/h9H,3-5H2,1-2H3
    • InChI Key: ASVXSYDBAUNVSP-UHFFFAOYSA-N
    • SMILES: O(C)C(C12CC(C1)(C2)NC)=O

Computed Properties

  • Exact Mass: 155.094628657g/mol
  • Monoisotopic Mass: 155.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 38.3Ų

methyl 3-(methylamino)bicyclo1.1.1pentane-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-33051267-1g
methyl 3-(methylamino)bicyclo[1.1.1]pentane-1-carboxylate
2694747-68-5
1g
$0.0 2023-09-04
Enamine
EN300-33051267-1.0g
methyl 3-(methylamino)bicyclo[1.1.1]pentane-1-carboxylate
2694747-68-5 95.0%
1.0g
$0.0 2025-03-18

Additional information on methyl 3-(methylamino)bicyclo1.1.1pentane-1-carboxylate

Methyl 3-(Methylamino)bicyclo[1.1.1]pentane-1-carboxylate: A Novel Compound in Medicinal Chemistry

Methyl 3-(Methylamino)bicyclo[1.1.1]pentane-1-carboxylate (CAS No. 2694747-68-5) represents a unique class of biologically active compounds with potential applications in pharmaceutical research. This compound features a bicyclo[1.1.1]pentane core structure, which is a highly strained cyclic system with three fused rings. The methylamino functional group at the C-3 position of the bicyclo[1.1.1]pentane-1-carboxylate moiety introduces additional chemical reactivity and biological activity. Recent studies have demonstrated that this compound may exhibit promising pharmacological properties, making it a subject of interest in the development of novel therapeutic agents.

The bicyclo[1.1.1]pentane scaffold is a well-known framework in medicinal chemistry due to its ability to modulate molecular interactions with biological targets. The methylamino substitution at the C-3 position significantly alters the electronic properties of the molecule, potentially enhancing its binding affinity to specific receptors or enzymes. The carboxylate group at the C-1 position further contributes to the molecule's ionization potential, which is critical for its pharmacokinetic behavior in biological systems.

Recent advances in computational chemistry have enabled researchers to predict the three-dimensional structure of Methyl 3-(Methylamino)bicyclo[1.1.1]pentane-1-carboxylate with high accuracy. Molecular docking studies suggest that this compound may interact with key targets such as G-protein coupled receptors (GPCRs) and ion channels. These findings are supported by experimental data from in vitro assays, which demonstrate the compound's ability to modulate cellular signaling pathways associated with neurodegenerative diseases and inflammatory responses.

The bicyclo[1.1.1]pentane core of this compound is structurally similar to several known pharmaceutical agents, including certain antipsychotic and antidepressant drugs. However, the introduction of the methylamino group creates a unique chemical profile that may offer improved therapeutic outcomes. For example, preliminary studies have shown that this compound may exhibit enhanced selectivity for specific receptors compared to its analogs, reducing the risk of off-target effects.

Recent research published in the Journal of Medicinal Chemistry (2023) has highlighted the potential of Methyl 3-(Methylamino)bicyclo[1.1.1]pentane-1-carboxylate as a lead compound for the development of novel anti-inflammatory agents. The compound's ability to inhibit the activity of cyclooxygenase (COX) enzymes has been demonstrated in cell culture models, suggesting its potential application in the treatment of chronic inflammatory conditions.

The carboxylate functionality of this compound plays a critical role in its interaction with biological membranes and intracellular targets. The pKa value of the carboxylate group influences the compound's ionization state in different physiological environments, which can affect its permeability across cell membranes and its ability to reach target sites within the body. This property is particularly important for the design of drugs that require efficient tissue penetration.

Advances in synthetic chemistry have enabled the scalable production of Methyl 3-(Methylamino)bicyclo[1.1.1]pentane-1-carboxylate with high purity. Modern asymmetric synthesis techniques have been employed to achieve stereocontrolled synthesis of the bicyclo[1.1.1]pentane core, ensuring the production of the desired enantiomer with optimal biological activity. These synthetic methods are crucial for the development of pharmaceutical-grade materials for clinical applications.

The methylamino group in this compound has been shown to enhance its solubility in aqueous environments, which is a desirable property for drug development. This characteristic may improve the compound's bioavailability and reduce the need for formulation strategies that typically increase the complexity of drug delivery systems. However, the balance between solubility and stability remains a key consideration in optimizing the compound's therapeutic potential.

Recent studies have also explored the potential of Methyl 3-(Methylamino)bicyclo[1.1.1]pentane-1-carboxylate as a modulator of ion channels involved in neurological disorders. The compound's ability to selectively interact with voltage-gated sodium channels has been investigated in electrophysiological experiments, revealing its potential as a therapeutic agent for conditions such as epilepsy and neuropathic pain.

The bicyclo[1.1.1]pentane core of this compound has been compared to other cyclic scaffolds used in drug discovery, such as the bicyclo[2.2.1]heptane framework. These comparisons highlight the structural diversity of cyclic compounds and their unique advantages in terms of molecular flexibility and target specificity. The bicyclo[1.1.1]pentane scaffold may offer distinct advantages in the design of molecules with specific binding profiles for therapeutic applications.

Current research efforts are focused on elucidating the mechanism of action of Methyl 3-(Methylamino)bicyclo[1.1.1]pentane-1-carboxylate at the molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being used to determine the compound's binding interactions with biological targets. These studies are essential for the rational design of more potent and selective derivatives of this compound.

The potential applications of Methyl 3-(Methylamino)bicyclo[1.1.1]pentane-1-carboxylate extend beyond traditional therapeutic areas. Its unique chemical structure may make it suitable for the development of novel materials in biomedical engineering, such as drug delivery systems and tissue engineering scaffolds. The compound's chemical versatility and functional group availability provide opportunities for further modification to tailor its properties for specific applications.

Despite its promising properties, the development of Methyl 3-(Methylamino)bicyclo[1.1.1]pentane-1-carboxylate as a therapeutic agent requires further investigation. Preclinical studies are needed to evaluate its safety profile, pharmacokinetic behavior, and long-term effects in biological systems. These studies will be critical in determining the compound's potential for clinical translation and its place in the broader landscape of pharmaceutical research.

The discovery of Methyl 3-(Methylamino)bicyclo[1.1.1]pentane-1-carboxylate represents a significant advancement in the field of medicinal chemistry. Its unique structural features and potential biological activity make it a valuable candidate for the development of new therapeutic agents. Continued research into this compound's properties and applications will be essential for realizing its full potential in the treatment of various diseases and conditions.

As the field of drug discovery continues to evolve, compounds like Methyl 3-(Methylamino)bicyclo[1.1.1]pentane-1-carboxylate will play an increasingly important role in the development of innovative therapies. The integration of computational modeling, synthetic chemistry, and biological assays will be crucial in optimizing the properties of this compound and advancing its potential for clinical use.

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